

Comparative Analysis of JNJ 28610244 and Clozapine on the Histamine H4 Receptor

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Compound of Interest				
Compound Name:	JNJ 28610244			
Cat. No.:	B13442230	Get Quote		

A comprehensive guide for researchers and drug development professionals on the pharmacological interactions of the selective agonist **JNJ 28610244** and the atypical antipsychotic clozapine with the histamine H4 receptor (H4R).

This guide provides a detailed comparison of **JNJ 28610244** and clozapine, focusing on their binding affinities and functional activities at the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor primarily expressed on hematopoietic cells, playing a crucial role in inflammatory and immune responses. Understanding the interaction of different compounds with this receptor is vital for the development of novel therapeutics for a range of disorders, including allergic and inflammatory conditions.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of **JNJ 28610244** and clozapine at the human histamine H4 receptor.

Compound	Binding Affinity (pKi)	Functional Activity (pEC50)	Receptor Activity
JNJ 28610244	7.3[1]	7.0[1]	Agonist[1][2]
Clozapine	6.5	Not explicitly quantified, but confirmed agonist	Agonist



Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand by the test compound.

Objective: To determine the binding affinity (Ki) of **JNJ 28610244** and clozapine for the H4R.

Materials:

- Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human histamine H4 receptor.
- Radioligand: [3H]-JNJ 7777120, a selective H4R antagonist.
- Test Compounds: JNJ 28610244 and clozapine.
- Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

- Cell membranes expressing the H4R are incubated with a fixed concentration of the radioligand ([3H]-JNJ 7777120).
- Increasing concentrations of the unlabeled test compound (JNJ 28610244 or clozapine) are added to the incubation mixture.
- The mixture is incubated to allow for competitive binding to reach equilibrium.



- The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
- The filters are washed to remove any unbound radioligand.
- The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays (GTPyS Binding or Calcium Mobilization)

Functional assays are used to determine the effect of a compound on receptor signaling. For Gi-coupled receptors like H4R, common assays include GTPyS binding and calcium mobilization assays.

Objective: To determine the functional potency (EC50) and efficacy of **JNJ 28610244** and clozapine at the H4R.

GTPyS Binding Assay Protocol:

Materials:

- Cell Membranes: Membranes from cells expressing the H4R.
- Radioligand: [35S]-GTPyS, a non-hydrolyzable GTP analog.
- Test Compounds: JNJ 28610244 and clozapine.
- Assay Buffer: Containing GDP to ensure a basal state.

Procedure:

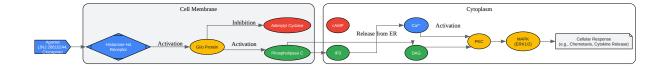
Cell membranes are pre-incubated with the test compound at various concentrations.



- [35S]-GTPyS is added to the mixture.
- Upon agonist binding to the receptor, the associated Gi protein is activated, leading to the exchange of GDP for [35S]-GTPyS.
- The amount of bound [35S]-GTPγS is measured, typically by scintillation counting after filtration.
- The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.

Signaling Pathway and Experimental Workflow

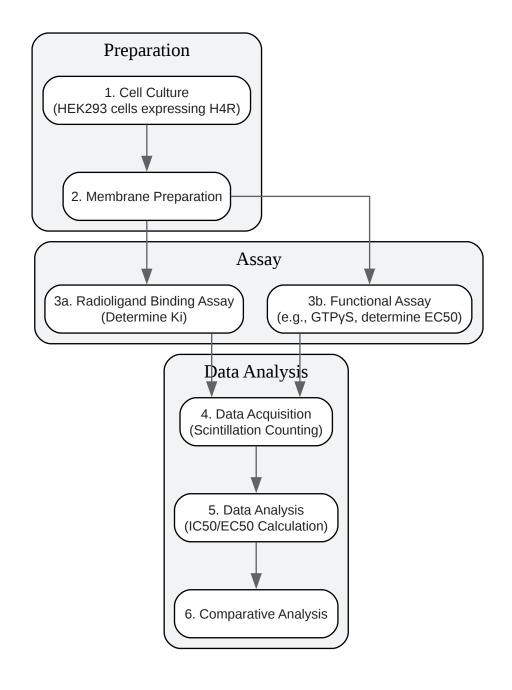
The following diagrams illustrate the histamine H4 receptor signaling pathway and a typical experimental workflow for assessing ligand-H4R interaction.



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Caption: Histamine H4 Receptor Signaling Pathway.





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Caption: Experimental Workflow for Ligand-H4R Interaction.

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References

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- 2. dovepress.com [dovepress.com]
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